2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 425634-97-5
VCID: VC4224075
InChI: InChI=1S/C10H13ClN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2
SMILES: C1CN(CCN1C2=NC=CC=N2)C(=O)CCl
Molecular Formula: C10H13ClN4O
Molecular Weight: 240.69

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine

CAS No.: 425634-97-5

Cat. No.: VC4224075

Molecular Formula: C10H13ClN4O

Molecular Weight: 240.69

* For research use only. Not for human or veterinary use.

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine - 425634-97-5

Specification

CAS No. 425634-97-5
Molecular Formula C10H13ClN4O
Molecular Weight 240.69
IUPAC Name 2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C10H13ClN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2
Standard InChI Key QOSZOMQTJFDQSE-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring linked to a piperazine moiety via a nitrogen atom at position 1 of the piperazine. A chloroacetyl group (COCH2Cl-\text{CO}-\text{CH}_2\text{Cl}) is attached to the piperazine's nitrogen at position 4, creating a bifunctional structure capable of nucleophilic substitution and hydrogen bonding . The IUPAC name, 2-[4-(chloroacetyl)piperazin-1-yl]pyrimidine, reflects this substitution pattern.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number425634-97-5
Molecular FormulaC10H13ClN4O\text{C}_{10}\text{H}_{13}\text{ClN}_4\text{O}
Molecular Weight240.689 g/mol
Exact Mass240.078 Da
Polar Surface Area49.33 Ų
LogP0.3669

Synthesis and Production Pathways

Primary Synthetic Routes

The compound is synthesized through a two-step process:

  • Piperazine Functionalization: 4-(Piperazin-1-yl)pyrimidine (CAS 51047-52-0) reacts with chloroacetyl chloride in the presence of a base like triethylamine .

  • Chloroacetylation: The piperazine nitrogen undergoes nucleophilic acyl substitution, yielding the chloroacetyl derivative .

A patent by Gilead Sciences (US2012/289493 A1) details optimized conditions for this reaction, achieving yields >85% under anhydrous dichloromethane at 0–5°C .

Precursors and Derivatives

  • Key Precursor: 4-(Piperazin-1-yl)pyrimidine (Boiling Point: 328.1°C; Density: 1.1 g/cm³) .

  • Hydrochloride Salt: 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine hydrochloride (CAS N/A; MW 277.15 g/mol) is a crystalline derivative used to enhance solubility .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The chloroacetyl group confers electrophilic reactivity, making the compound susceptible to hydrolysis in aqueous environments. Stability studies recommend storage at 2–8°C under inert atmospheres .

Spectroscopic Data

  • Mass Spectrometry: Major fragments at m/z 240 (M+^+), 205 (M+^+-Cl), and 98 (pyrimidine ring) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals include δ 8.30 (d, 2H, pyrimidine H), 3.80 (s, 2H, COCH2_2Cl), and 3.60–2.90 (m, 8H, piperazine H) .

Pharmacological and Industrial Applications

Drug Discovery

The compound serves as a kinase inhibitor scaffold in oncology research. Its piperazine moiety enables binding to ATP pockets, while the chloroacetyl group allows covalent modification of cysteine residues .

Chemical Intermediate

Used in synthesizing:

  • Antiviral agents (e.g., HCV protease inhibitors).

  • Antipsychotics targeting dopamine receptors .

SupplierLocationPurityPrice (1g)
Absin Bioscience Inc.China>95%$450
Matrix ScientificUnited States>98%$620
Ryan Scientific, Inc.United States>90%$380

Data sourced from supplier catalogs .

Recent Advances and Future Directions

Patent Landscape

Gilead Sciences’ 2012 patent highlights its use in NS5A inhibitors for hepatitis C treatment . Subsequent studies by Sharma et al. (2013) demonstrated efficacy against breast cancer cell lines (IC50_{50} = 1.2 µM) .

Challenges and Opportunities

  • Challenge: Hydrolytic instability limits in vivo applications.

  • Opportunity: Prodrug formulations or stabilized analogs could enhance pharmacokinetics.

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